molecular formula C8H8N2O B13148576 1-(5-Aminopyridin-2-yl)prop-2-en-1-one

1-(5-Aminopyridin-2-yl)prop-2-en-1-one

Cat. No.: B13148576
M. Wt: 148.16 g/mol
InChI Key: JDQZVEBEJLTOGT-UHFFFAOYSA-N
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Description

1-(5-Aminopyridin-2-yl)prop-2-en-1-one (CAS 1592351-45-5) is a small molecule building block featuring a 5-aminopyridine scaffold fused with a propenone moiety. This structure confers significant value in medicinal chemistry and drug discovery research, particularly in the synthesis of novel heterocyclic compounds. With a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol, this compound serves as a versatile precursor. Aminopyridine derivatives are recognized for their broad biological and pharmacological activities, interacting with various enzymes and receptors due to their unique structural properties . They are extensively investigated as primary scaffolds in developing therapeutic agents, with applications explored in areas such as antibacterial and anti-inflammatory research . As a functionalized aminopyridine, this compound is a valuable intermediate for constructing more complex molecular architectures, including potential kinase inhibitors or other pharmacologically active molecules targeted in proliferative diseases . This product is provided For Research Use Only. It is strictly intended for laboratory research and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

1-(5-aminopyridin-2-yl)prop-2-en-1-one

InChI

InChI=1S/C8H8N2O/c1-2-8(11)7-4-3-6(9)5-10-7/h2-5H,1,9H2

InChI Key

JDQZVEBEJLTOGT-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=NC=C(C=C1)N

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution and Reduction Route

This route employs a halogenated nitropyridine precursor, such as 2-chloro-5-nitropyridine, which undergoes nucleophilic aromatic substitution with an amine or alcohol to introduce the desired substituent at the 2-position. The nitro group at the 5-position is then reduced to an amino group, and subsequent acylation introduces the propenone side chain.

Key Steps:

  • Starting Material: 2-chloro-5-nitropyridine.
  • Step 1: Nucleophilic aromatic substitution with a suitable amine to replace the chloro substituent.
  • Step 2: Palladium-catalyzed hydrogenation to reduce the nitro group to an amino group.
  • Step 3: Friedel-Crafts acylation or coupling to introduce the propenone (α,β-unsaturated ketone) moiety at the 2-position.

General Procedure Highlights:

  • Use of aluminum chloride (AlCl₃) as Lewis acid catalyst for acylation.
  • Acid chlorides as acylating agents.
  • Reaction conditions typically involve low temperature initiation (0 °C) followed by room temperature stirring for extended periods (16–20 h).
  • Workup includes quenching with hydrochloric acid, extraction, washing, drying, and concentration under reduced pressure.

Example from Literature:

  • AlCl₃ (2.5 equivalents) in dichloromethane at 0 °C is treated with an acid chloride (2 equivalents) and methyl-1H-pyrrole-2-carboxylate (1 equivalent), stirred for 16 h at room temperature, then quenched and purified to yield the acylated product in 89–92% yield.

  • Subsequent hydrolysis with lithium hydroxide (LiOH) in water/THF at 67 °C for 18 h affords the carboxylic acid intermediate in 95–99% yield.

  • Amination steps involve cyanuric fluoride mediated coupling with amines in acetonitrile under mild conditions, followed by purification.

  • Nitro group reduction is efficiently achieved via catalytic hydrogenation using 10% Pd/C under hydrogen pressure at 40 °C for 2 h.

Base-Promoted Cascade Cyclization from β-Enaminones or N-Propargylic β-Enaminones

An alternative and efficient method involves the synthesis of 2-aminopyridine derivatives through base-promoted cascade cyclization reactions starting from β-enaminones or N-propargylic β-enaminones.

Key Features:

  • The reaction proceeds smoothly at room temperature using sodium hydroxide (NaOH) as the sole additive.
  • The formyl group in formamides acts as a traceless activating group that is released during the reaction.
  • The process involves formation of active intermediates such as 1,4-oxazepine, epoxides, and dihydropyridine intermediates, which then aromatize to give the aminopyridine product.
  • This method avoids the need for protection/deprotection steps and harsh reaction conditions.

Typical Reaction Conditions:

  • Room temperature stirring in DMSO solvent.
  • Use of NaOH as base.
  • Reaction times around 2 hours.
  • Workup includes quenching with water, extraction with ethyl acetate, drying, and chromatographic purification.

Yields and Scope:

  • Yields reported are generally high (up to 71% or more).
  • The method tolerates various substituents on the starting materials, allowing for diverse aminopyridine derivatives.

Cyclocondensation of Acylethynylpyrroles with Guanidine

Another advanced synthetic approach involves the cyclocondensation of 2-acylethynylpyrroles with guanidine nitrate under basic conditions to form pyrrole–aminopyridine ensembles, which are structurally related to 1-(5-Aminopyridin-2-yl)prop-2-en-1-one.

Key Points:

  • The reaction is carried out in dimethyl sulfoxide (DMSO) with potassium hydroxide (KOH) at elevated temperatures (110–115 °C) for 4 hours.
  • Guanidine acts as a nucleophile adding to the triple bond of the acylethynylpyrrole, followed by intramolecular cyclization and dehydration.
  • The reaction tolerates a variety of substituents on the pyrrole ring and acyl groups, showing broad substrate scope.
  • Yields up to 91% have been reported under optimized conditions.

Mechanistic Insights:

  • Initial nucleophilic addition of guanidine to the triple bond.
  • Intramolecular cyclization involving the carbonyl group.
  • Elimination of water to form the dihydropyrimidin-4-ol intermediate.
  • Further nucleophilic additions can lead to complex adducts.

Representative Reaction Conditions:

Component Equivalents Conditions
2-Acylethynylpyrrole 1.0 DMSO solvent
Guanidine nitrate 1.0 110–115 °C, 4 hours
Potassium hydroxide (KOH) 1.5

Yields:

  • Target aminopyridine derivatives isolated in 89% yield under these conditions.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Temperature Yield Range (%) Advantages Limitations
Nucleophilic Aromatic Substitution + Reduction + Acylation 2-chloro-5-nitropyridine, amine, Pd/C hydrogenation, acid chloride, AlCl₃ 0 °C to RT (acylation), 40 °C (hydrogenation) 89–99 High yields, well-established Multi-step, requires Pd catalyst
Base-Promoted Cascade Cyclization from β-Enaminones β-enaminones, NaOH, DMSO Room temperature ~70 Mild conditions, no protection needed Substrate specific, moderate yields
Cyclocondensation of Acylethynylpyrroles with Guanidine 2-acylethynylpyrroles, guanidine nitrate, KOH, DMSO 110–115 °C Up to 91 High yield, broad substrate scope Requires elevated temperature

In-Depth Research Findings and Notes

  • The nucleophilic aromatic substitution route leverages the high reactivity of halogenated nitropyridines and the ease of nitro group reduction to amines, enabling selective functionalization at the 2- and 5-positions of the pyridine ring.

  • The base-promoted cascade cyclization method offers a more direct route to 2-aminopyridines without the need for transition metal catalysts, making it attractive for large-scale or green chemistry applications.

  • Cyclocondensation with guanidine nitrate is particularly effective for synthesizing aminopyridine derivatives with additional pyrrole substituents, which may be relevant for drug discovery efforts targeting pyrrole–aminopyrimidine scaffolds.

  • Reaction optimization studies indicate that solvent choice, base strength, temperature, and reagent ratios critically affect yields and selectivity, emphasizing the need for tailored conditions depending on the starting materials and desired substitution pattern.

Chemical Reactions Analysis

Types of Reactions

1-(5-Aminopyridin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce more saturated amines .

Scientific Research Applications

1-(5-Aminopyridin-2-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Aminopyridin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The following table highlights key differences between 1-(5-Aminopyridin-2-yl)prop-2-en-1-one and related compounds:

Compound Name Substituents/Functional Groups Key Properties/Applications Synthesis Method (Reference)
1-(5-Aminopyridin-2-yl)prop-2-en-1-one 5-Aminopyridin-2-yl, propenone High polarity, potential kinase inhibition Likely via condensation or coupling
(E)-1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one 4-Fluorophenyl, 5-nitrofuran-2-yl Radioactive labeling ([19F]), antimicrobial 3-step pathway from furfural
(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one Indol-3-yl, dimethylamino group Intermediate in osimertinib synthesis Multi-step synthesis from 1H-indole
3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one Naphthalen-2-yl, pyridin-2-yl Catalytic synthesis (Fe2O3@SiO2/In2O3) Fe2O3@SiO2/In2O3-catalyzed reaction
1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one Phenyl, pyren-1-yl Fluorescence, materials science applications Crystallographically characterized

Structural and Functional Insights

  • Electronic Effects: The 5-aminopyridin-2-yl group in the target compound provides electron-donating resonance effects, stabilizing the enone system. In contrast, electron-withdrawing groups like the 5-nitrofuran-2-yl in reduce electron density, altering reactivity in electrophilic additions.
  • Solubility: The amino group in the target compound enhances water solubility compared to non-polar substituents (e.g., naphthalen-2-yl in or pyren-1-yl in ).
  • Biological Activity: The dimethylamino-indole derivative is a key intermediate in tyrosine kinase inhibitors, suggesting that the target compound’s amino-pyridine moiety may also interact with biological targets through hydrogen bonding or π-π stacking.

Biological Activity

1-(5-Aminopyridin-2-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of 1-(5-Aminopyridin-2-yl)prop-2-en-1-one is C8_8H8_8N2_2O, characterized by a pyridine ring with an amino group and an enone moiety. This unique structure contributes to its reactivity and biological interactions.

The biological activity of 1-(5-Aminopyridin-2-yl)prop-2-en-1-one is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound has been shown to inhibit certain enzymes involved in metabolic pathways, impacting cellular processes crucial for cancer cell proliferation and survival.

Interaction with Tubulin

Research indicates that 1-(5-Aminopyridin-2-yl)prop-2-en-1-one may disrupt microtubule dynamics by binding to tubulin, which is essential for cell division. This mechanism suggests potential applications in cancer therapy, particularly against tumors that are resistant to conventional treatments .

Anticancer Potential

Several studies have highlighted the anticancer properties of 1-(5-Aminopyridin-2-yl)prop-2-en-1-one:

  • In vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells. For instance, it showed an IC50_{50} value of 1.17 µM against glioblastoma cells, indicating potent activity .
  • Mechanistic Insights : The induction of apoptosis in cancer cells has been linked to the compound's ability to disturb mitochondrial membrane potentials and activate caspase pathways .

Antimicrobial Activity

In addition to its anticancer effects, 1-(5-Aminopyridin-2-yl)prop-2-en-1-one has been studied for its antimicrobial properties. Preliminary data suggest that it may inhibit the growth of various bacterial strains, although further research is needed to elucidate the specific mechanisms involved.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects on glioblastoma and breast cancer cells
AntimicrobialInhibition of bacterial growth
MechanismDisruption of tubulin dynamics leading to apoptosis

Case Study: Glioblastoma Treatment

A notable case study involved the application of 1-(5-Aminopyridin-2-yl)prop-2-en-1-one in treating glioblastoma. The compound was tested in vivo, showing significant tumor reduction in animal models. The study emphasized the importance of structural modifications to enhance blood-brain barrier penetration, which is critical for effective glioblastoma therapies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.